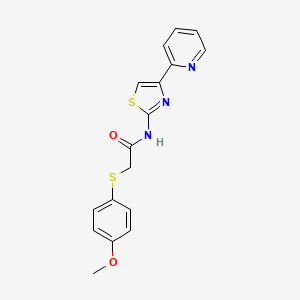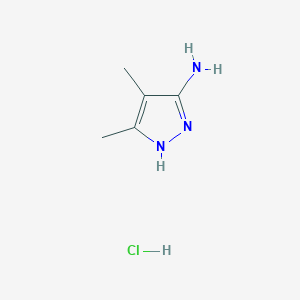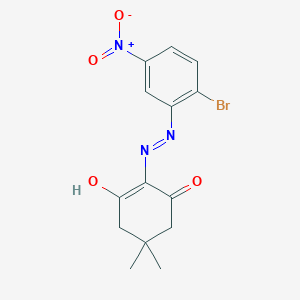
2-(2-(2-Bromo-5-nitrophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(2-(2-Bromo-5-nitrophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione" is a derivative of arylhydrazone, which is a class of compounds known for their potential pharmacological activities and their use in coordination chemistry. Arylhydrazones are characterized by the presence of a hydrazonic moiety, which can participate in intramolecular hydrogen bonding and can act as ligands in metal complexes .
Synthesis Analysis
The synthesis of arylhydrazone derivatives typically involves the coupling of diketones, such as dimedone or cyclohexane-1,3-dione, with aromatic diazonium salts. This process is exemplified in the preparation of various aryl- and diaryl-4-oxo-tetrahydroindazoles, where phenylhydrazones of dimedone and cyclohexane-1,3-dione are reacted with substituted benzaldehydes . Similarly, the synthesis of other related compounds, such as 3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione, involves azocoupling of diazonium salts with diketones .
Molecular Structure Analysis
The molecular structure of arylhydrazone derivatives is often confirmed by single-crystal X-ray analysis. For instance, the structure of a related compound, 2-(2-(3-nitrophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione, revealed intramolecular hydrogen bonding and an envelope conformation of the cyclohexane ring . The bond lengths and angles in these molecules are typically within expected ranges, and the intramolecular hydrogen bonding plays a significant role in stabilizing the molecular structure.
Chemical Reactions Analysis
Arylhydrazones can participate in various chemical reactions, including the formation of metal complexes. For example, the reaction of arylhydrazones with metal ions leads to the formation of chelates with different geometries, such as high spin octahedral or square planar . These compounds can also act as ligands in catalytic reactions, as demonstrated by a dicopper(II) complex that catalyzes the oxidation of cyclohexane and benzyl alcohol .
Physical and Chemical Properties Analysis
The physical and chemical properties of arylhydrazone derivatives are often studied using a combination of analytical techniques, including IR, NMR, and UV-Visible spectroscopy. These compounds exhibit characteristic absorption bands corresponding to their functional groups and can show tautomerism, such as azo/enol-hydrazone tautomerism . The electrochemical properties, such as the reduction of electro-active groups like nitro groups, can be pH-dependent and are useful for analytical purposes . The thermal properties and stability of metal complexes of arylhydrazones can be investigated using thermogravimetric analysis, providing insights into their potential applications .
Scientific Research Applications
Inhibition of Enzymatic Activity
- Ellis et al. (1995) explored the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) by certain compounds. They found that some dione compounds could inhibit HPPD, which impacts tyrosine catabolism. This understanding led to clinical applications for treating hereditary disorders like tyrosinemia I (Ellis et al., 1995).
Biological Activity and Computational Studies
- Nikalje et al. (2015) discussed the synthesis and evaluation of certain thiazolidin‐4‐one derivatives for CNS depressant and anticonvulsant activities. The compounds were assessed through various tests and computational studies, indicating their potential in related applications (Nikalje et al., 2015).
Metabolism and Toxicity Studies
- Lock et al. (1996) studied the tissue distribution of certain dione compounds and their effects on enzymes involved in tyrosine catabolism. They also assessed the relevance of these effects to ocular toxicity in rats (Lock et al., 1996).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(2-bromo-5-nitrophenyl)diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O4/c1-14(2)6-11(19)13(12(20)7-14)17-16-10-5-8(18(21)22)3-4-9(10)15/h3-5,19H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNANRKBBIRBGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])Br)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-1-(2-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531043.png)

![3-(3-bromophenyl)-N-cyclohexyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531045.png)
methanone](/img/structure/B2531047.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2531048.png)
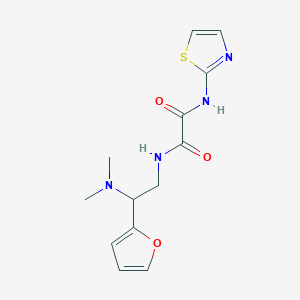
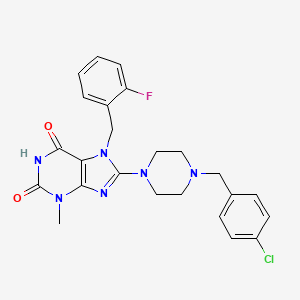
![[2-[[5-Carbamoyl-3-(2-methoxyethoxycarbonyl)-4-methylthiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2531055.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea](/img/structure/B2531058.png)

